3-Chloro-4-(morpholin-2-ylmethylamino)benzenesulfonamide
Description
3-Chloro-4-(morpholin-2-ylmethylamino)benzenesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a chloro group, a morpholin-2-ylmethylamino group, and a benzenesulfonamide moiety, making it a versatile molecule for research and industrial purposes.
Properties
Molecular Formula |
C11H16ClN3O3S |
|---|---|
Molecular Weight |
305.78 g/mol |
IUPAC Name |
3-chloro-4-(morpholin-2-ylmethylamino)benzenesulfonamide |
InChI |
InChI=1S/C11H16ClN3O3S/c12-10-5-9(19(13,16)17)1-2-11(10)15-7-8-6-14-3-4-18-8/h1-2,5,8,14-15H,3-4,6-7H2,(H2,13,16,17) |
InChI Key |
PNYDNHVFMYKVHP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)CNC2=C(C=C(C=C2)S(=O)(=O)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(morpholin-2-ylmethylamino)benzenesulfonamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with morpholine in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3-chlorobenzenesulfonyl chloride+morpholine→3-Chloro-4-(morpholin-2-ylmethylamino)benzenesulfonamide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(morpholin-2-ylmethylamino)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Amines, thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(morpholin-2-ylmethylamino)benzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase. The compound binds to the active site of the enzyme, preventing its normal function and leading to the inhibition of cell proliferation or microbial growth. The molecular targets and pathways involved include the disruption of metabolic processes and interference with DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole
- N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy) quinazolin-4-amine
Uniqueness
3-Chloro-4-(morpholin-2-ylmethylamino)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase and its potential anticancer and antimicrobial activities set it apart from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
